molecular formula C22H17FN2O B054665 Quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- CAS No. 124428-19-9

Quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro-

Cat. No. B054665
CAS RN: 124428-19-9
M. Wt: 344.4 g/mol
InChI Key: JYAPXXSIEYEUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- is a chemical compound that belongs to the quinazoline family. It is widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- is not fully understood. However, it is believed to act as a kinase inhibitor, which inhibits the activity of several kinases that are involved in the development of cancer. Additionally, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the regulation of cell growth and development.
Biochemical and Physiological Effects:
Quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases that are involved in the development of cancer, which results in the inhibition of cancer cell growth. Additionally, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the regulation of cell growth and development.

Advantages and Limitations for Lab Experiments

Quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its potential applications in the field of medicinal chemistry, which makes it a well-established compound for research purposes. Additionally, it has been shown to have anticancer properties, which makes it a promising compound for the development of new cancer therapies. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the research on quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro-. One of the directions is to further investigate its mechanism of action, which will provide insights into its potential applications in the field of medicinal chemistry. Additionally, future research can focus on the development of new cancer therapies based on the anticancer properties of the compound. Furthermore, research can focus on the optimization of the synthesis method to achieve higher yields and purity of the product. Finally, research can focus on the development of new derivatives of the compound to improve its properties and potential applications.
Conclusion:
In conclusion, quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- is a promising compound for scientific research due to its unique properties and potential applications in the field of medicinal chemistry. Its synthesis method has been optimized to achieve high yields and purity of the product. It has been extensively studied for its anticancer properties and potential as a kinase inhibitor. Its mechanism of action is not fully understood, which provides opportunities for future research. Its advantages and limitations for lab experiments make it a challenging but promising compound for scientific research. Finally, there are several future directions for research on the compound, which can lead to the development of new cancer therapies and improved properties of the compound.

Synthesis Methods

The synthesis of quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- involves the reaction of 4-(2-bromoethoxy)aniline and 2-(4-bromophenyl)acetonitrile in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which results in the formation of the desired product. The synthesis method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

Quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- has been extensively used in scientific research for its potential applications in the field of medicinal chemistry. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential as a kinase inhibitor, as it has been shown to inhibit the activity of several kinases that are involved in the development of cancer.

properties

CAS RN

124428-19-9

Molecular Formula

C22H17FN2O

Molecular Weight

344.4 g/mol

IUPAC Name

8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinazoline

InChI

InChI=1S/C22H17FN2O/c23-20-8-4-7-19-21(20)24-15-25-22(19)26-14-13-16-9-11-18(12-10-16)17-5-2-1-3-6-17/h1-12,15H,13-14H2

InChI Key

JYAPXXSIEYEUPM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=C4F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=C4F

Other CAS RN

124428-19-9

synonyms

4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinazoline

Origin of Product

United States

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